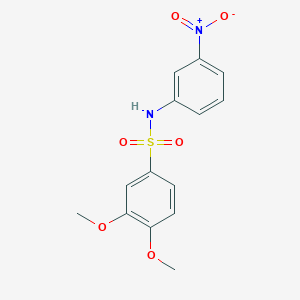![molecular formula C22H22Cl2N2O2 B4769434 N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4769434.png)
N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide]
Vue d'ensemble
Description
N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] is a synthetic compound that belongs to the class of bisacrylamides. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] involves the formation of covalent bonds between the cross-linking agent and the protein or peptide molecules. The cross-linking process occurs through the reaction of the acrylamide groups of the cross-linking agent with the amino groups of the protein or peptide molecules. This results in the formation of a stable cross-linked network that enhances the structural integrity and stability of the protein or peptide.
Biochemical and Physiological Effects:
N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not induce significant cytotoxicity or inflammation, making it a safe and effective tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] in lab experiments include its ability to cross-link proteins and peptides, its high purity and yield, and its low cytotoxicity. However, the limitations include its potential for non-specific cross-linking, which may affect the functional activity of the protein or peptide, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] in scientific research. These include the development of new cross-linking strategies, the optimization of the cross-linking conditions for specific proteins and peptides, and the application of the cross-linking agent in drug delivery and biomaterials development. Additionally, the use of N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] in combination with other cross-linking agents may provide new avenues for protein and peptide engineering.
In conclusion, N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its ability to cross-link proteins and peptides, its low cytotoxicity, and its high purity and yield make it a safe and effective tool for protein and peptide engineering, drug delivery, and biomaterials development. Further research on the cross-linking agent and its applications may lead to new discoveries and advancements in the field of scientific research.
Applications De Recherche Scientifique
N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] has been extensively used in scientific research as a cross-linking agent for proteins and peptides. It has been shown to be effective in stabilizing proteins and peptides, increasing their thermal stability and resistance to denaturation. This property makes it a valuable tool for protein and peptide engineering, drug delivery, and biomaterials development.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[4-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]butyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c23-19-7-3-5-17(15-19)9-11-21(27)25-13-1-2-14-26-22(28)12-10-18-6-4-8-20(24)16-18/h3-12,15-16H,1-2,13-14H2,(H,25,27)(H,26,28)/b11-9+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTPXIMVXHJYNA-WGDLNXRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCCCCNC(=O)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4769362.png)
![N-{2-[(4-chlorobenzyl)oxy]ethyl}-2-(1-naphthyl)acetamide](/img/structure/B4769368.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4769376.png)
![2-[(5-{[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4769383.png)

![(4-fluorophenyl){4-[2-(4-methylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4769392.png)
![4,6-dimethyl-2-pyridin-2-ylthieno[2,3-b]pyridin-3-amine](/img/structure/B4769397.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4769427.png)
![4-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4769452.png)


![3-chloro-N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4769465.png)
![2-[(2-hydroxyethyl)amino]-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4769470.png)
